molecular formula C11H10Cl2O3 B12735775 Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester CAS No. 18625-13-3

Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester

Cat. No.: B12735775
CAS No.: 18625-13-3
M. Wt: 261.10 g/mol
InChI Key: GZQVGHMMNNBHOF-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-(2,4-dichlorophenoxy)butanoic acid.

    Reduction: 4-(2,4-dichlorophenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound targets auxin receptors and disrupts normal cellular processes, resulting in the inhibition of cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.

    Methyl 4-(2,4-dichlorophenoxy)butyrate: Another ester derivative with similar properties and applications.

Uniqueness

Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its distinct properties make it valuable in various research and industrial applications .

Properties

CAS No.

18625-13-3

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl (E)-4-(2,4-dichlorophenoxy)but-2-enoate

InChI

InChI=1S/C11H10Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h2-5,7H,6H2,1H3/b3-2+

InChI Key

GZQVGHMMNNBHOF-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

COC(=O)C=CCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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